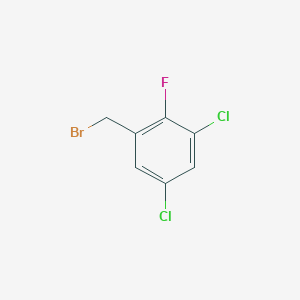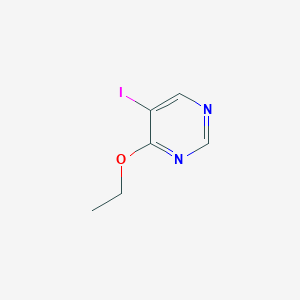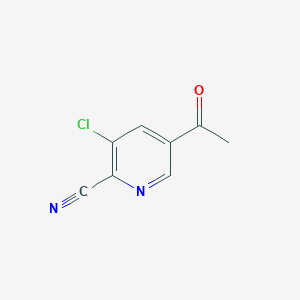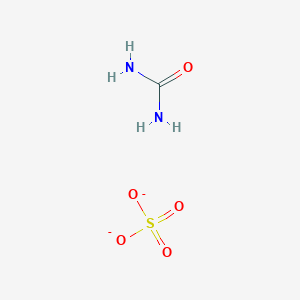
urea;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea sulfate, also known as urea sulfuric acid, is a compound formed by the reaction of urea and sulfuric acid. It is widely used in agriculture as a fertilizer due to its high nitrogen and sulfur content. Urea sulfate is also utilized in various industrial applications, including metal processing and cleaning agents.
準備方法
Synthetic Routes and Reaction Conditions
Urea sulfate is typically synthesized by reacting urea with sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent overheating. The general reaction is as follows:
CO(NH2)2+H2SO4→CO(NH2)2⋅H2SO4
The reaction is carried out at a temperature range of 75-117°C, with a preheating temperature of 60-100°C. The mass ratio of urea to sulfuric acid is typically maintained between 11.83:1 and 2:1 .
Industrial Production Methods
In industrial settings, urea sulfate is produced by continuously feeding urea and sulfuric acid into a reactor. The reaction mixture is then cooled and solidified to form urea sulfate particles. This method ensures high yield and product quality while minimizing environmental impact .
化学反応の分析
Types of Reactions
Urea sulfate undergoes several types of chemical reactions, including hydrolysis, decomposition, and complexation.
Hydrolysis: Urea sulfate can hydrolyze in the presence of water to form ammonium sulfate and carbon dioxide.
Decomposition: At elevated temperatures, urea sulfate decomposes to release ammonia and sulfur dioxide.
Complexation: Urea sulfate can form complexes with various metal ions, which are useful in metal processing and purification.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Decomposition: High temperatures (above 150°C) are required for decomposition.
Complexation: Metal salts such as copper sulfate or zinc sulfate are used as reagents.
Major Products Formed
Hydrolysis: Ammonium sulfate and carbon dioxide.
Decomposition: Ammonia and sulfur dioxide.
Complexation: Metal-urea sulfate complexes.
科学的研究の応用
Urea sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of other compounds.
Biology: Employed in studies related to nitrogen metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in metal processing, cleaning agents, and as a fertilizer to enhance crop yield and soil health
作用機序
The mechanism of action of urea sulfate involves its ability to release nitrogen and sulfur, which are essential nutrients for plant growth. In biological systems, urea sulfate can be hydrolyzed by the enzyme urease to release ammonia, which is then converted to ammonium ions. These ions are readily absorbed by plants and used in various metabolic processes .
類似化合物との比較
Similar Compounds
Uniqueness of Urea Sulfate
Urea sulfate is unique due to its combined nitrogen and sulfur content, making it highly effective as a fertilizer. It also has specific applications in metal processing and cleaning agents, where its ability to form complexes with metal ions is particularly valuable .
特性
分子式 |
CH4N2O5S-2 |
|---|---|
分子量 |
156.12 g/mol |
IUPAC名 |
urea;sulfate |
InChI |
InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4)/p-2 |
InChIキー |
SSBRSHIQIANGKS-UHFFFAOYSA-L |
正規SMILES |
C(=O)(N)N.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


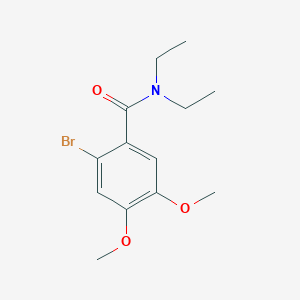
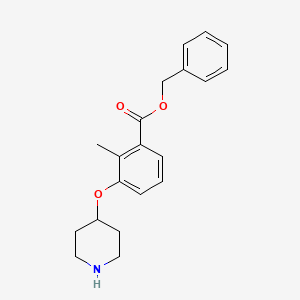
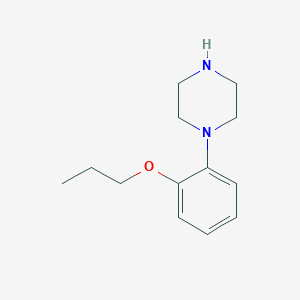
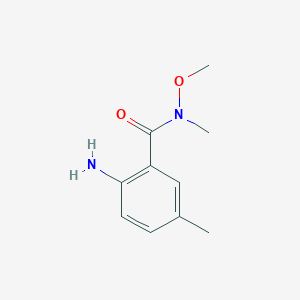
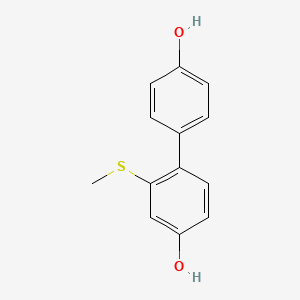

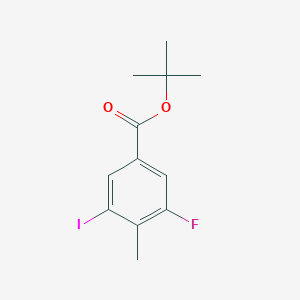
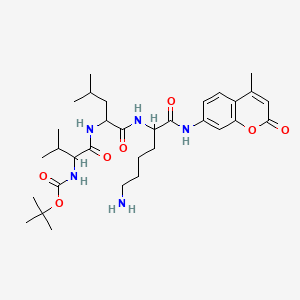
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)
